N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate
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Overview
Description
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate is a chemical compound with the molecular formula C17H21NO. It is known for its applications in various scientific research fields, particularly in chemistry and pharmacology. This compound is often used as a building block in organic synthesis and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate typically involves the reaction of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a selective inhibitor of the pre-synaptic noradrenaline transporter, which plays a crucial role in neurotransmitter regulation. This inhibition leads to increased levels of noradrenaline in the synaptic cleft, enhancing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Atomoxetine: A norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder (ADHD).
Fluoxetine: An antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI).
N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride: A related compound with similar chemical properties.
Uniqueness
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate is unique due to its specific molecular structure, which allows it to interact selectively with the noradrenaline transporter. This selectivity makes it a valuable compound for research in neuropharmacology and related fields .
Biological Activity
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H25N1O3, with a molecular weight of approximately 345.39 g/mol. The compound features a propanamine backbone with a phenyl group and an o-tolyloxy moiety, contributing to its unique chemical properties and potential biological interactions.
Biological Activity
Neurotransmitter Interaction
Preliminary research indicates that this compound may interact with neurotransmitter systems, similar to other compounds in its class. Notably, it shares structural similarities with atomoxetine, a selective norepinephrine reuptake inhibitor used in treating attention deficit hyperactivity disorder (ADHD). This suggests potential implications for mood regulation and cognitive function enhancement .
Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. Although detailed studies are still required to confirm these interactions, initial data suggest that it may have significant effects on neurotransmitter receptors.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the propanamine backbone followed by the introduction of the o-tolyloxy group. This multi-step process is essential for achieving the desired chemical properties that enhance its biological activity.
Case Studies and Research Findings
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Comparative Analysis with Related Compounds
A comparative study was conducted on several structurally related compounds to evaluate their biological activities. The following table summarizes key features of these compounds:These compounds illustrate how variations in substituents can influence both physical properties and biological activities, highlighting the uniqueness of N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amino oxalate.Compound Name Molecular Formula Key Features N-Methyl-3-(p-tolyloxy)-3-phenylpropan-1-amine hydrochloride C20H25N2O2 Similar structure; potential variations in activity N,N-Dimethyl-3-(o-tolyloxy)-3-phenylpropylamine oxalate C21H29N2O2 Increased lipophilicity due to dimethyl substitution 4-[[(3R)-N-methyl-3-(methylphenoxy)-3-phenylpropan-1-amino]carbonyl]benzoic acid C24H29N2O4 Enhanced activity due to additional functional groups -
Potential Applications in Pharmaceutical Development
The compound's properties suggest potential applications in drug development, particularly in formulations aimed at neurological disorders. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential .
Properties
Molecular Formula |
C19H23NO5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H21NO.C2H2O4/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;3-1(4)2(5)6/h3-11,17-18H,12-13H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ACTXRVFFPMIYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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